molecular formula C29H39NO12S B12946148 (1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate

(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate

Cat. No.: B12946148
M. Wt: 625.7 g/mol
InChI Key: CBVNXKNGWZDTIK-VHOHUEAASA-N
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Description

The compound (1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an adamantane moiety, a pyrano[3,4-d]oxazole ring, and multiple acetyl and methoxycarbonyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate involves multiple steps, including the formation of the pyrano[3,4-d]oxazole ring and the introduction of the adamantane moiety. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for use as a biochemical probe or therapeutic agent.

    Medicine: The compound may have pharmacological properties that could be investigated for drug development.

    Industry: Its chemical stability and functional groups could make it useful in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which (1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Biological Activity

The compound (1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate (CAS No. 934591-76-1) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29NO12SC_{25}H_{29}NO_{12}S, with a molecular weight of approximately 567.56 g/mol. Its structure features a pyranoxazole core and various functional groups that may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds similar to the one . For instance, derivatives of pyrano[3,4-d]oxazole have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against liver carcinoma (HEPG2) cells. For example, certain thiazole derivatives demonstrated IC50 values as low as 2.70 µM, indicating potent antitumor effects .

CompoundIC50 (µM)Cancer Type
7c2.70Liver Carcinoma
23g3.50Liver Carcinoma
18a4.90Liver Carcinoma

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Cell Proliferation : Compounds targeting key regulatory pathways involved in cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress within cells.

Other Biological Activities

In addition to antitumor effects, the compound may also possess other biological activities such as:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways could contribute to therapeutic benefits in inflammatory diseases.

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against HEPG2 cells
AntimicrobialEfficacy against Gram-positive bacteria
Anti-inflammatoryModulation of cytokine production

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound. They often involve assessing cell viability, apoptosis rates, and molecular signaling pathways.

Example Study Design

  • Cell Line : HEPG2 (liver cancer)
  • Treatment Concentrations : Various concentrations ranging from 0.1 µM to 100 µM.
  • Endpoints Measured :
    • Cell viability using MTT assay.
    • Apoptosis via flow cytometry.
    • Gene expression analysis for apoptosis-related genes.

Properties

Molecular Formula

C29H39NO12S

Molecular Weight

625.7 g/mol

IUPAC Name

methyl (3aR,4R,6R,7aS)-3-acetyl-6-(1-adamantylsulfanyl)-2-oxo-4-[(1S,2R)-1,2,3-triacetyloxypropyl]-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C29H39NO12S/c1-14(31)30-23-21(41-27(30)36)12-29(26(35)37-5,43-28-9-18-6-19(10-28)8-20(7-18)11-28)42-25(23)24(40-17(4)34)22(39-16(3)33)13-38-15(2)32/h18-25H,6-13H2,1-5H3/t18?,19?,20?,21-,22+,23+,24+,25+,28?,29+/m0/s1

InChI Key

CBVNXKNGWZDTIK-VHOHUEAASA-N

Isomeric SMILES

CC(=O)N1[C@@H]2[C@H](C[C@](O[C@H]2[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC34CC5CC(C3)CC(C5)C4)OC1=O

Canonical SMILES

CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC34CC5CC(C3)CC(C5)C4)OC1=O

Origin of Product

United States

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